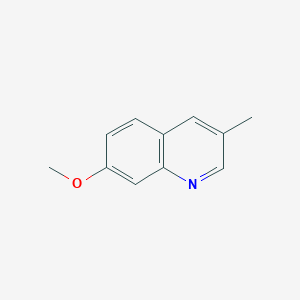

7-methoxy-3-methylQuinoline

描述

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemistry and Materials Science

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in numerous areas of science. smolecule.com Its unique structural and electronic properties have made it a privileged motif in medicinal chemistry, leading to the development of a wide array of therapeutic agents. orientjchem.orgdntb.gov.ua Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antioxidant effects. orientjchem.orgdntb.gov.uaontosight.ai The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacological profile to target specific biological pathways. orientjchem.orgscispace.com

Beyond its role in drug discovery, the quinoline scaffold is of significant interest in materials science. Its aromatic nature and ability to participate in electronic interactions make it a valuable component in the design of functional materials. These include applications in coordination chemistry, where quinoline derivatives act as ligands for metal complexes, and in the development of dyes and pigments. The tunable electronic properties of substituted quinolines also make them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The continuous development of synthetic methods, such as multicomponent reactions, further expands the accessibility and diversity of quinoline-based structures for various scientific applications. nih.gov

Overview of Methoxy- and Methyl-Substituted Quinoline Derivatives in Academic Research

The introduction of methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups onto the quinoline core is a common strategy in medicinal chemistry and materials science to modulate the parent molecule's properties. These small functional groups can induce significant changes in a compound's electronic distribution, lipophilicity, steric profile, and metabolic stability.

Methoxy groups, being electron-donating, can influence the reactivity of the quinoline ring and its ability to interact with biological targets. mdpi.com The position of the methoxy group is critical; for instance, studies on certain quinoline series have shown that a methoxy group at the 5-position can be more crucial for biological potency compared to substitutions at other positions. mdpi.com Methyl groups can enhance lipophilicity, which may affect a compound's ability to cross cell membranes. The presence and position of methyl substituents have been shown to strongly influence the antimicrobial and cytotoxic activity of certain quinoline families. researchgate.net The strategic placement of these substituents is a key aspect of structure-activity relationship (SAR) studies, aiming to optimize the desired biological or physical properties of the quinoline derivative. mdpi.com

Research Trajectories for 7-Methoxy-3-methylquinoline: A Foundational Perspective

This compound is a specific substituted quinoline that serves primarily as a building block in organic synthesis. Its research trajectory is fundamentally linked to its utility in constructing more complex molecules for various scientific investigations. The synthesis of this compound and its derivatives often involves classical quinoline synthesis methods or modifications thereof. For example, a general approach to related methoxy-methylquinolines can involve the condensation of an appropriately substituted aniline (B41778), such as p-anisidine, with other reagents in a cyclization reaction. mdpi.comasianpubs.org

As a chemical intermediate, this compound provides a scaffold that can be further functionalized. The methoxy and methyl groups provide specific electronic and steric properties, while the quinoline ring system offers sites for further chemical reactions. Research involving this compound is often focused on creating novel derivatives and evaluating their potential in areas like medicinal chemistry. For instance, it can be a precursor to compounds tested for various biological activities. smolecule.com The study of such foundational molecules is crucial for advancing the synthesis of new chemical entities with potentially valuable properties.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 63038-72-2 |

Structure

3D Structure

属性

IUPAC Name |

7-methoxy-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-9-3-4-10(13-2)6-11(9)12-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJANZSAQUHNKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)OC)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxy 3 Methylquinoline and Its Functionalized Analogues

Established Synthetic Pathways for Quinoline (B57606) Ring Formation

The construction of the quinoline core is a foundational topic in heterocyclic chemistry, with several named reactions having become standard methods for its synthesis. These classical pathways offer robust, albeit sometimes harsh, conditions for creating the bicyclic system.

Classical Cyclization Reactions (e.g., Friedländer Synthesis, Skraup Reaction, Combes Reaction)

Friedländer Synthesis: This method provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. organic-chemistry.org For the synthesis of 7-methoxy-3-methylquinoline, the logical starting materials would be 2-amino-4-methoxybenzaldehyde (B1267418) and propanal, which would undergo a cyclocondensation to form the desired product. Various catalysts, including iodine, p-toluenesulfonic acid, and Lewis acids, have been employed to facilitate this transformation. wikipedia.org

Skraup Reaction: The Skraup synthesis is a classic, if often vigorous, method for producing quinolines. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com To synthesize a 7-methoxy substituted quinoline, m-anisidine (B1676023) would be the appropriate aniline precursor. The reaction with glycerol, which dehydrates in situ to form acrolein, would lead to a mixture of 5-methoxy- and 7-methoxyquinoline (B23528). iipseries.orgyoutube.com A variation known as the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, could be employed to introduce the 3-methyl substituent by using crotonaldehyde (B89634) (derived from the condensation of acetaldehyde) instead of glycerol.

Combes Reaction: The Combes synthesis uniquely employs the condensation of an aniline with a β-diketone under acidic conditions to form substituted quinolines. wikipedia.org To obtain this compound, m-anisidine would be reacted with pentane-2,4-dione (acetylacetone). The reaction proceeds through an intermediate Schiff base which then undergoes an acid-catalyzed ring closure. wikipedia.org Studies have shown that the presence of methoxy (B1213986) substituents on the aniline can influence the regioselectivity of the cyclization, which is a critical consideration in this pathway. wikipedia.org

| Classical Reaction | Typical Starting Materials | Key Reagents/Catalysts | Target Product Application |

| Friedländer Synthesis | 2-amino-4-methoxybenzaldehyde, Propanal | Acid or Base (e.g., p-TsOH, KOH) wikipedia.org | Direct formation of this compound. |

| Skraup/Doebner-von Miller | m-Anisidine, Crotonaldehyde precursor | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) wikipedia.org | Forms this compound (often with 5-methoxy isomer). |

| Combes Reaction | m-Anisidine, Pentane-2,4-dione | Concentrated H₂SO₄ wikipedia.org | Forms 2,4-dimethyl-7-methoxyquinoline initially. |

Povarov Reaction and its Derivatives for Quinoline Core Construction

The Povarov reaction is a powerful tool for synthesizing substituted quinolines and tetrahydroquinolines, functioning as an inverse-electron-demand aza-Diels-Alder reaction. sci-rad.com It is typically a three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene, which condense to form the quinoline scaffold. researchgate.net This method offers a high degree of flexibility in introducing substituents. For example, a derivative such as 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline has been synthesized using p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol (B1672232) in a BF₃·OEt₂-catalyzed Povarov cycloaddition, followed by an oxidative aromatization step. mdpi.com A novel variation utilizes a molecular iodine-mediated formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. organic-chemistry.orgresearchgate.net

| Povarov Reaction Variant | Reactants | Catalyst/Mediator | Product Type |

| Three-Component | Aniline, Aldehyde, Alkene researchgate.net | Lewis or Brønsted Acid (e.g., BF₃·OEt₂) mdpi.com | Substituted Tetrahydroquinolines/Quinolines |

| I₂-Mediated [3+2+1] Cycloaddition | Methyl ketone, Arylamine, Styrene organic-chemistry.org | Molecular Iodine (I₂) organic-chemistry.org | Substituted Quinolines |

Advanced and Efficient Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has moved towards developing more efficient, selective, and milder conditions for quinoline synthesis. Catalytic approaches, particularly those involving transition metals, are at the forefront of these advancements.

Catalytic Approaches in Quinoline Synthesis

Transition metal catalysis provides powerful methods for forming C-C and C-N bonds, enabling novel pathways for constructing the quinoline ring system and for its subsequent functionalization.

Palladium catalysts are exceptionally versatile in organic synthesis. While direct palladium-catalyzed synthesis of this compound is not prominently documented, related strategies highlight the potential of this approach. For instance, palladium-catalyzed Heck coupling reactions have been used to synthesize methoxy-substituted quinolin-2(1H)-ones from iodo-methoxylated pivaloylaminobenzenes and methyl acrylate, which then undergo cyclization. nih.gov Another advanced method is the palladium-catalyzed aza-Wacker oxidative cyclization, which constructs 2-methylquinolines from aniline derivatives under mild conditions with air as the oxidant. organic-chemistry.org Furthermore, a novel palladium-driven cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with alcohols provides a route to functionalized 2-alkoxyquinolines. nih.gov These methodologies could be adapted to produce this compound derivatives by selecting appropriately substituted starting materials.

| Palladium-Catalyzed Method | Key Transformation | Catalyst/System | Potential Application |

| Heck Coupling/Cyclization | C-C bond formation between an aryl halide and an alkene. nih.gov | Pd(OAc)₂ nih.gov | Synthesis of quinolone precursors. |

| Aza-Wacker Cyclization | Intramolecular oxidative cyclization of an amino-alkene. organic-chemistry.org | Pd(OAc)₂ / 1,10-phenanthroline (B135089) organic-chemistry.org | Synthesis of 2-methylquinoline (B7769805) core. |

| Cascade Annulation | Annulation of 1,3-butadiynamides with alcohols. nih.gov | Pd(PPh₃)₄ nih.gov | Access to 2-alkoxyquinoline derivatives. |

Rhodium catalysis has emerged as a robust strategy for the direct functionalization of C-H bonds, offering an atom-economical approach to modifying complex molecules. mdpi.com Research into the rhodium-promoted C-H bond activation of substituted quinolines has shown that the position of substituents significantly directs where functionalization occurs. nih.gov For instance, in methylquinolines, the activation of the heteroring is generally preferred over the carbocycle. The position of the methyl group dictates whether the C-H bond at the 2- or 4-position is activated. nih.gov While this research focuses on functionalizing a pre-existing quinoline ring rather than its de novo synthesis, it represents a key advanced strategy for creating diverse analogues of this compound. This approach allows for the late-stage introduction of functional groups onto the quinoline scaffold, which is highly valuable in drug discovery programs. organic-chemistry.org

| Substrate | Rhodium Catalyst System | Site of C-H Activation | Significance |

| 3-Methylquinoline (B29099) | RhH{κ³-P,O,P-[xant(PiPr₂)]} nih.gov | Position 2 nih.gov | Selective functionalization of the heterocyclic ring. |

| 7-Methylquinoline | RhH{κ³-P,O,P-[xant(PiPr₂)]} nih.gov | Position 4 nih.gov | Demonstrates substituent-directed functionalization. |

| 3-Methoxyquinoline | RhH{κ³-P,O,P-[xant(PiPr₂)]} nih.gov | Position 2 nih.gov | Methoxy group directs activation to an adjacent position. |

One-Pot Multicomponent Reactions for Substituted Quinolines

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, minimizing waste and saving time. nih.govnih.gov The synthesis of polyhydroquinolines, for example, can be achieved through a four-component coupling of an aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). tandfonline.com These reactions are powerful tools in medicinal and combinatorial chemistry for generating libraries of structurally diverse compounds. nih.gov The Hantzsch condensation and Friedländer synthesis are classic examples that can be adapted into MCR formats to produce a wide array of substituted quinolines. rsc.orgtandfonline.com By carefully selecting the starting materials, such as a methoxy-substituted aniline or a 2-amino-4-methoxybenzaldehyde, one could direct the synthesis toward the this compound scaffold.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. nih.govmdpi.com This non-conventional heating method offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.govresearchgate.net The synthesis of various quinoline derivatives has been successfully demonstrated using microwave assistance. tandfonline.comwjbphs.com For instance, the preparation of polyhydroquinolines via a four-component reaction has been efficiently conducted under microwave irradiation without any solvent or catalyst. tandfonline.com This technique is often combined with other green chemistry principles, such as the use of solid catalysts, to create highly efficient and environmentally benign synthetic protocols. mdpi.comsemanticscholar.org

Green Chemistry Principles in Quinoline Synthesis (e.g., Nafion Catalysis, I₂-DMSO System)

Adherence to green chemistry principles is crucial for sustainable chemical manufacturing. In quinoline synthesis, this involves using non-toxic solvents, reusable catalysts, and energy-efficient processes. researchgate.net Nafion, a solid-phase superacid catalyst, is an excellent example of a recyclable and environmentally friendly catalyst. mdpi.com It has been successfully used in the Friedländer quinoline synthesis under microwave irradiation, offering good to excellent yields and high functional group tolerance. mdpi.comsemanticscholar.org The use of greener solvents is another key aspect. Dimethyl sulfoxide (B87167) (DMSO) is considered a more environmentally benign solvent compared to many traditional organic solvents. rsc.org The combination of iodine in DMSO (I₂-DMSO) can act as a catalytic system for various oxidative transformations that may be involved in the aromatization step of quinoline synthesis.

Synthetic Methodologies Overview

The following table summarizes the modern synthetic approaches discussed for constructing substituted quinoline scaffolds.

| Methodology | Key Features | Catalysts/Reagents | Conditions | Advantages |

| Iron and Copper Catalysis | Utilizes abundant, low-toxicity metals. researchgate.net | Iron powder, Copper-based nano-catalysts. researchgate.netrsc.org | Varies, often one-pot. rsc.org | Cost-effective, versatile for reactions like Friedländer synthesis. rsc.org |

| Heterogeneous Catalysis | Employs solid catalysts for easy separation. researchgate.net | TiO₂, Cobalt Oxide. researchgate.netdntb.gov.ua | Typically elevated temperatures. | Catalyst is reusable and stable. researchgate.net |

| Photocatalytic Methods | Uses visible light as an energy source. mdpi.com | Photosensitizers (e.g., Curcumin-TiO₂). mdpi.com | Ambient temperature, visible light irradiation. | Green, energy-efficient, sustainable. rsc.orgmdpi.com |

| One-Pot MCRs | Combines multiple steps into a single operation. nih.govtandfonline.com | Varies (e.g., Friedländer, Hantzsch reagents). rsc.orgtandfonline.com | Often solvent-free or in green solvents. | High efficiency, atom economy, reduced waste. nih.govtandfonline.com |

| Microwave-Assisted Synthesis | Uses microwave energy for rapid heating. nih.gov | N/A (as an energy source). | Sealed vessel, elevated temperature and pressure. | Drastically reduced reaction times, often higher yields. tandfonline.commdpi.comresearchgate.net |

| Green Chemistry Approaches | Focuses on sustainability. researchgate.net | Nafion, I₂-DMSO. mdpi.comrsc.org | Microwave irradiation, green solvents. mdpi.comsemanticscholar.org | Environmentally benign, reduced hazard and waste. researchgate.netmdpi.com |

Derivatization and Functionalization Strategies of the this compound Scaffold

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modification to generate a range of analogues. Functionalization can be targeted at several positions on the molecule. The methyl group at the C3 position offers a handle for derivatization; for example, benzylic C(sp³)–H functionalization of methyl quinolines has been demonstrated, allowing for the introduction of new substituents at this position. researchgate.net

Furthermore, the quinoline ring system itself can undergo various transformations. For instance, precursors like 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) can be used to introduce substituents at the C2 and C3 positions via reactions like Suzuki couplings with boronic acids. nih.gov This approach allows for the attachment of aryl or other groups, significantly diversifying the core structure. nih.gov Such derivatization strategies are crucial for modulating the chemical and physical properties of the parent molecule, enabling its optimization for specific applications. nih.gov

Introduction of Methoxy and Methyl Groups via Alkylation or Nucleophilic Substitution

The introduction of methoxy and methyl groups onto a pre-existing quinoline core or its precursors is a key strategy for the synthesis of this compound. Alkylation and nucleophilic substitution reactions are fundamental to this approach.

For instance, a methoxy group can be introduced by the nucleophilic substitution of a suitable leaving group, such as a halogen, on the quinoline ring. An alkoxide, like sodium methoxide, can displace a halide at the 7-position. Similarly, a methyl group can be introduced at the 3-position through various C-C bond-forming reactions, often involving organometallic reagents or Friedel-Crafts type alkylations on an activated quinoline precursor.

In some synthetic pathways, the substituents are incorporated into the acyclic precursors before the quinoline ring is formed. For example, in the Conrad-Limpach synthesis, a substituted aniline (like m-anisidine) can be condensed with a β-ketoester to build the quinoline ring system with the methoxy group already in place. orientjchem.org The Doebner-von Miller reaction is another versatile method that can utilize substituted anilines to generate corresponding substituted quinolines. iipseries.orgpharmaguideline.com

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing quinoline rings, especially when the ring is activated by electron-withdrawing groups. The presence of the nitrogen atom in the quinoline ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. However, substitution at other positions, like the 7-position, can be achieved, often requiring specific reaction conditions or the presence of activating groups. For example, a fluoro group at the 7-position of a quinoline-3-carbonitrile can be displaced by an alkoxide anion. google.com

Halogenation and Other Electrophilic/Nucleophilic Substitutions

Halogenation of the quinoline ring is a critical step for further functionalization, providing a handle for subsequent cross-coupling or nucleophilic substitution reactions. The position of halogenation is directed by the existing substituents on the ring. nih.gov For a methoxy-substituted quinoline, the electron-donating nature of the methoxy group will influence the regioselectivity of electrophilic attack.

Electrophilic halogenation of 8-substituted quinolines has been shown to be regioselective, with bromination often occurring at the C5 and C7 positions. researchgate.netrsc.org Reagents like N-bromosuccinimide (NBS) and molecular bromine are commonly used for bromination. nih.gov The reaction conditions, including the solvent and temperature, can be optimized to favor mono- or di-halogenation. researchgate.net

The presence of a nitro group can significantly reduce the electron density of the quinoline ring, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, to the quinoline scaffold. nih.gov

Formation of Hydrazine (B178648) Derivatives

Hydrazine derivatives of quinolines are important intermediates for the synthesis of various heterocyclic systems, including pyrazolo[3,4-b]quinolines. mdpi.com These derivatives are typically prepared by the reaction of a halo-substituted quinoline with hydrazine hydrate.

For example, 2-chloro-3-formylquinolines can react with hydrazine to form the corresponding hydrazones. mdpi.com These hydrazones can then undergo further reactions, such as cyclization, to generate more complex fused heterocyclic structures. The synthesis often involves an initial formylation of an acetanilide (B955) derivative, followed by chlorination and subsequent reaction with hydrazine. mdpi.com

The following table summarizes the synthesis of a quinoline hydrazone derivative:

| Starting Material | Reagent | Product | Reference |

| 2-chloro-7-methoxyquinolin-3-carbaldehyde | Hydrazine hydrate | (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)hydrazide | mdpi.com |

Specific Named Reactions in Derivatization (e.g., Cannizzaro Reaction, Bromocyclisation)

Named reactions play a significant role in the derivatization of the quinoline scaffold.

The Cannizzaro reaction , which involves the base-induced disproportionation of a non-enolizable aldehyde, has been applied to 2-chloro-3-formylquinolines. ias.ac.inwikipedia.orgpharmaguideline.comlibretexts.org This reaction can lead to a mixture of products, including the corresponding alcohol and carboxylic acid. Interestingly, under certain conditions, methoxylation can occur simultaneously, yielding 2-methoxy-3-formylquinolines, which are valuable synthetic intermediates. ias.ac.in

Bromocyclisation is another useful reaction for elaborating quinoline structures. For instance, quinoline-based chalcones can undergo bromocyclisation to form furo[2,3-b]quinolines, a class of compounds with interesting biological properties. ias.ac.in This methodology highlights how a simple quinoline core can be transformed into more complex, polycyclic systems.

Industrial and Scalable Synthesis Considerations for this compound Precursors and Analogues

The industrial synthesis of quinoline derivatives requires processes that are efficient, cost-effective, and scalable. Several classical named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Conrad-Limpach syntheses, have been adapted for large-scale production. iipseries.orgpharmaguideline.comrsc.orgnih.gov

Key considerations for industrial synthesis include:

Starting Material Availability and Cost: The choice of starting materials is crucial. For this compound, precursors like m-anisidine would be key starting points.

Reaction Efficiency and Yield: High-yielding reactions are essential for minimizing waste and reducing costs. Process optimization, including reaction conditions and catalyst selection, is critical.

Process Safety: The scalability of reactions involving hazardous reagents or extreme conditions needs careful evaluation.

Purification: Efficient and scalable purification methods are necessary to obtain the final product with the required purity.

Green Chemistry Principles: Modern industrial processes aim to be environmentally friendly, focusing on atom economy, use of less hazardous reagents, and minimizing waste. rsc.org

Microwave-assisted synthesis and the use of ionic liquids are modern approaches that can improve the efficiency and environmental footprint of quinoline synthesis. nih.gov For example, the Friedländer synthesis can be performed efficiently using ionic liquids as catalysts under solvent-free conditions. nih.gov

The following table outlines some classic named reactions used for quinoline synthesis and their potential for scalability:

| Named Reaction | Description | Scalability Considerations | References |

| Skraup Synthesis | Condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. | Harsh reaction conditions (strong acid, high temperature) can pose safety and equipment challenges on a large scale. | pharmaguideline.comnih.gov |

| Doebner-von Miller Synthesis | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. | A versatile method that can be adapted for various substituted quinolines. | iipseries.orgpharmaguideline.com |

| Conrad-Limpach Synthesis | Condensation of an aniline with a β-ketoester. | A widely used method for producing a range of substituted quinolines. | orientjchem.orgnih.gov |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | Can be adapted for green chemistry approaches using ionic liquids. | orientjchem.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Determination of 7 Methoxy 3 Methylquinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution and, increasingly, in the solid state. tsijournals.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the foundational experiments for structural elucidation. These spectra reveal the chemical environment of each unique proton and carbon atom within the molecule through their chemical shifts (δ), while spin-spin coupling constants (J) in ¹H NMR provide information on the connectivity of neighboring protons.

For substituted quinolines, the aromatic region of the ¹H NMR spectrum typically displays a series of doublets, triplets, and multiplets corresponding to the protons on the bicyclic ring system. The chemical shifts are influenced by the electronic effects of substituents. For instance, the methoxy (B1213986) group (-OCH₃) is an electron-donating group and typically causes an upfield shift (to lower ppm) for ortho and para protons, while the nitrogen atom in the quinoline (B57606) ring deshields adjacent protons.

A more complex analogue, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline , shows a singlet for the C-3 methyl group at 2.18 ppm and signals for the three methoxy groups at 3.75, 3.91, and 4.02 ppm. mdpi.com These examples demonstrate how the position and chemical shift of the methyl and methoxy groups are readily identifiable in ¹H and ¹³C NMR spectra.

Table 1: ¹H and ¹³C NMR Spectral Data for 6-Methoxy-3-methyl-4-phenylquinoline in CDCl₃ rsc.org Interactive data table. Click on headers to sort.

| Atom Type | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|

| ¹H NMR | ||

| CH₃ (at C3) | 2.22 | s |

| OCH₃ (at C6) | 3.67 | s |

| H5 | 6.69 | d, J = 2.8 |

| Phenyl-H | 7.22-7.32 | m |

| Phenyl-H | 7.43-7.49 | m |

| Phenyl-H | 7.49-7.57 | m |

| H8 | 8.01 | d, J = 9.1 |

| H2 | 8.70 | s |

| ¹³C NMR | ||

| CH₃ | 17.6 | |

| OCH₃ | 55.2 | |

| C5 | 104.0 | |

| C4a | 120.3 | |

| C8 | 127.8 | |

| C2' | 128.2 | |

| C4' | 128.5 | |

| C3' | 128.6 | |

| C7 | 129.1 | |

| C8a | 130.8 | |

| C1' | 137.1 | |

| C4 | 143.0 | |

| C6 | 145.0 | |

| C2 | 150.2 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, ROESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com For a quinoline derivative, COSY spectra would show cross-peaks between adjacent protons on the aromatic rings, allowing for the tracing of the proton connectivity network and confirming assignments made from 1D spectra.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) : These experiments map protons to their directly attached heteronuclei, most commonly ¹³C. An HSQC spectrum of a methoxy-methylquinoline would show a correlation peak between the methoxy protons and the methoxy carbon, and another between the methyl protons and the methyl carbon, providing definitive assignment for these carbon signals. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Unlike through-bond correlation techniques, ROESY provides information about through-space proximity of protons, regardless of their bonding network. columbia.eduhuji.ac.il This is particularly useful for determining stereochemistry and molecular conformation. magritek.com For a substituted quinoline, ROESY can reveal spatial relationships between substituents and protons on the quinoline core, for example, between the C3-methyl protons and the H4 proton, helping to define the molecule's preferred conformation in solution. The strength of the ROE signal is inversely proportional to the sixth power of the distance between the protons. huji.ac.il

Solid-State NMR (e.g., CPMAS) for Crystalline Forms

For characterizing materials in their crystalline or solid form, solid-state NMR (ssNMR) is employed. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to overcome the spectral line broadening typically seen in solids, yielding high-resolution spectra.

A significant application of ssNMR in the study of nitrogen heterocycles is the differentiation of isomers. This can be challenging with solution NMR alone due to similar spectroscopic signatures. Advanced ssNMR experiments, such as ¹³C{¹⁴N} Resonance Echo Saturation Pulse Double Resonance (RESPDOR), can function as an "attached nitrogen test." This technique identifies carbon atoms that are directly bonded to nitrogen atoms by exploiting ¹³C-¹⁴N dipolar couplings. This method is highly effective for distinguishing between isomers where the position of the nitrogen atom within the heterocyclic framework is different.

Advanced Heteronuclear NMR Techniques (e.g., GHNMQC)

For highly complex molecules or where signal overlap is severe, more advanced NMR pulse sequences are required. Gradient-enhanced Heteronuclear Multiple Quantum Coherence (GHNMQC) is one such technique. It is a long-range correlation experiment that can be optimized to detect couplings between protons and heteronuclei (like ¹³C or ¹⁵N) over two to four bonds.

In the context of quinoline derivatives, a ¹H-¹⁵N GHNMQC experiment would be invaluable. It can unambiguously identify and assign the nitrogen atom in the quinoline ring by observing its long-range couplings to specific protons in the molecule, such as H2 and H8. This has been successfully applied to other complex nitrogen-containing heterocyclic structures. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This precision allows for the determination of a molecule's elemental formula. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed formula, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. rsc.org

For the analogue 6-Methoxy-3-methyl-4-phenylquinoline , HRMS analysis using electrospray ionization (ESI) found a mass of 250.1235 for the protonated molecule [M+H]⁺. This corresponds extremely well with the calculated mass of 250.1232 for the formula C₁₇H₁₆NO, confirming its elemental composition. rsc.org This level of accuracy is crucial for verifying the identity of newly synthesized compounds and distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: High-Resolution Mass Spectrometry Data for 6-Methoxy-3-methyl-4-phenylquinoline rsc.org

| Ion | Calculated Exact Mass (m/z) | Found Mass (m/z) | Formula |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and elucidating the structure of quinoline derivatives. In positive ion mode, 7-methoxy-3-methylquinoline readily forms a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm its elemental composition.

The fragmentation of the protonated molecular ion provides significant structural information. The fragmentation pathways for quinoline analogues are influenced by the stability of the heterocyclic ring and the nature of its substituents. For this compound, the fragmentation is expected to initiate with the loss of small, stable neutral molecules or radicals. A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the protonated methoxy group, a common fragmentation for aromatic methyl ethers. Subsequent or alternative fragmentation can involve the loss of carbon monoxide (CO) or formaldehyde (B43269) (CH₂O). The quinoline ring itself can undergo cleavage, often leading to the loss of hydrogen cyanide (HCN). The α-cleavage of bonds adjacent to the cyclohexanone (B45756) moiety is a characteristic fragmentation pathway for related ketamine analogues in EI-MS mode, and similar ring fissions can be anticipated for the quinoline core under ESI-MS/MS conditions. mdpi.com The specific fragmentation pattern helps to confirm the identity and substitution pattern of the molecule.

Table 1: Predicted ESI-MS Fragmentation for Protonated this compound ([C₁₁H₁₁NO + H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 174.09 | 159.07 | •CH₃ (15 Da) | Loss of methyl radical from the methoxy group |

| 174.09 | 146.08 | CH₂O (28 Da) | Loss of formaldehyde from the methoxy group |

| 174.09 | 145.08 | C₂H₅ (29 Da) | Loss of ethyl radical |

| 159.07 | 131.07 | CO (28 Da) | Loss of carbon monoxide from the resulting ion |

This table is predictive and based on common fragmentation patterns of related heterocyclic compounds.

X-ray Crystallography for Single-Crystal Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline solids. While the specific crystal structure for this compound is not detailed in the available literature, analysis of analogous quinoline derivatives provides significant insight into its expected structural features. researchgate.net

Intermolecular interactions are critical in defining the crystal packing. In the solid state, quinoline derivatives often exhibit π-stacking interactions between the planar aromatic rings of adjacent molecules. researchgate.net Hydrogen bonding may also be present if suitable functional groups are available. The precise arrangement, unit cell parameters, and space group would be determined through full crystallographic analysis.

Table 2: Typical Crystallographic Parameters for Substituted Quinoline Analogues

| Parameter | Typical Value / Observation | Reference Compound Example |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol |

| Space Group | P2₁/c, Pbca | 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde |

| Quinoline Ring | Near-planar | Most quinoline derivatives |

Data is generalized from published structures of various quinoline derivatives. researchgate.netbeilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is the primary chromophore, responsible for strong absorption in the UV region. Unsubstituted quinoline exhibits absorption maxima around 225 nm, 276 nm, and 314 nm. mdpi.com These absorptions are attributed to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the nitrogen atom.

The introduction of substituents significantly modifies the absorption spectrum. The methoxy group (-OCH₃) at the 7-position acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the absorption bands due to conjugation with the π-system. The methyl group (-CH₃) at the 3-position has a weaker, hyperchromic effect. The photophysical properties of methoxy-substituted quinolines, such as 6-methoxyquinoline, are known to be sensitive to the solvent environment, exhibiting shifts in absorption and emission maxima with changing solvent polarity. researchgate.netresearchgate.net The absorption peaks for quinoline derivatives generally correspond to π-π* and n-π* transitions. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Methoxy-Substituted Quinolines

| Compound | Solvent | λ_max (nm) | Transition Type |

|---|---|---|---|

| Quinoline | Ethyl Acetate (B1210297) | 276, 314 | π → π* |

| 6-Methoxyquinoline | Cyclohexane | ~310, ~350 | π → π* |

| 6-Methoxyquinoline | Ethanol (B145695) | ~315, ~360 | π → π* |

| Various Quinoline Derivatives | Ethyl Acetate | 249, 316 | π → π, n → π |

This table compiles representative data from analogues to illustrate expected absorption ranges. mdpi.comresearchgate.netresearchgate.netmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, providing a unique "fingerprint." The spectra of this compound are expected to show characteristic bands corresponding to the quinoline core and its substituents.

The quinoline ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic rings produce a series of sharp bands in the 1620–1450 cm⁻¹ region. mdpi.com Aromatic C-H out-of-plane bending vibrations are found in the 900–675 cm⁻¹ region and are indicative of the substitution pattern on the benzene (B151609) ring portion.

The substituents also have distinct vibrational signatures. The methoxy group is characterized by C-H stretching of the methyl group around 2950-2850 cm⁻¹ and a strong C-O (aryl-alkyl ether) stretching band, typically observed in the 1275–1200 cm⁻¹ (asymmetric) and 1075–1020 cm⁻¹ (symmetric) regions. The 3-methyl group will also contribute to the aliphatic C-H stretching region and exhibit characteristic bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The combination of these bands provides definitive evidence for the molecular structure. In related styrylquinoline copolymers, characteristic bands are observed at 1640 cm⁻¹ for υ(C–C) and 1150 cm⁻¹ for (C–O–C). mdpi.com

Table 4: Predicted Characteristic IR and Raman Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretch | Medium |

| 2980–2850 | Aliphatic C-H Stretch (CH₃, OCH₃) | Medium |

| 1620–1580 | C=N Ring Stretch | Medium-Strong |

| 1580–1450 | C=C Aromatic Ring Stretch | Strong |

| 1470–1440 | CH₃ Asymmetric Bend | Medium |

| 1380–1370 | CH₃ Symmetric Bend | Medium |

| 1275–1200 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |

| 1075–1020 | Symmetric C-O-C Stretch (Aryl Ether) | Strong |

This table is predictive and based on established group frequencies and data from analogous compounds. mdpi.commdpi.com

Theoretical and Computational Investigations of 7 Methoxy 3 Methylquinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to model the properties of 7-methoxy-3-methylquinoline with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org It is effective for optimizing molecular geometry and calculating various electronic properties. scirp.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set like 6-311++G(d,p), are employed to determine the most stable geometric configuration. dergi-fytronix.comdergipark.org.tr

The process begins with geometry optimization, where the calculation seeks the lowest energy conformation of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable structure is found. scirp.org For a molecule like this compound, this would involve determining the precise positions of the atoms in the fused benzene (B151609) and pyridine (B92270) rings, as well as the orientations of the methoxy (B1213986) and methyl substituents.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. scirp.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinoline systems, the HOMO is often localized over the rings, while the LUMO can be distributed across the entire molecule. dergipark.org.tr

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.42 |

| C-N (aromatic) | ~1.33 - 1.37 | |

| C-O (methoxy) | ~1.36 | |

| C-C (methyl) | ~1.51 | |

| Parameter | Angle | Calculated Value (°) |

| Bond Angles | C-C-C (in ring) | ~118 - 122 |

| C-N-C (in ring) | ~117 | |

| C-O-C (methoxy) | ~117 |

Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that solve the electronic Schrödinger equation without empirical parameters. iosrjournals.org While often less accurate than DFT for many applications due to the lack of electron correlation, HF is a foundational method and is sometimes used in conjunction with DFT to provide a comparative analysis of molecular properties. iosrjournals.org

Hartree-Fock calculations can be used to determine a variety of molecular properties for this compound, including its optimized geometry, dipole moment, and molecular orbital energies. The results from HF calculations can serve as a baseline for more advanced computational methods that incorporate electron correlation effects. For quinoline derivatives, HF methods with basis sets like 6-31+G(d,p) have been used to compute theoretical vibrational frequencies and geometric parameters. iosrjournals.org

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating excited-state properties. mdpi.com This approach is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules like this compound. rjptonline.org

TD-DFT calculations can determine the electronic transition energies (excitation energies), oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions (e.g., from which occupied orbital to which unoccupied orbital an electron moves). dergipark.org.tr For quinoline derivatives, TD-DFT calculations have been successfully used to predict absorption wavelengths and assign them to specific electronic transitions, such as π-π* transitions within the aromatic system. dergipark.org.tr The calculations are often performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent on the electronic spectrum. mdpi.com

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.50 | 354 | 0.02 | HOMO → LUMO |

| S0 → S2 | 3.75 | 331 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 4.19 | 296 | 0.11 | HOMO-2 → LUMO |

| S0 → S4 | 4.60 | 270 | 0.30 | HOMO → LUMO+1 |

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. researchgate.net These calculations are typically performed using DFT methods, such as B3LYP, which have been shown to provide good agreement with experimental data for quinoline derivatives. nih.gov

The calculated frequencies are often scaled by a factor (e.g., 0.961-0.983) to correct for anharmonicity and other systematic errors inherent in the computational method. mdpi.comnih.gov The analysis allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as C-H stretching, C=C and C=N ring stretching, and the vibrations of the methoxy and methyl groups. researchgate.net The potential energy distribution (PED) analysis is also used to provide a detailed assignment of the vibrational modes. iosrjournals.org

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the quinoline ring |

| Methyl C-H Stretch | 2900 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the CH3 group |

| C=C/C=N Ring Stretch | 1500 - 1650 | Stretching vibrations of the aromatic quinoline core |

| C-O Stretch (Methoxy) | 1200 - 1275 | Asymmetric stretching of the C-O-C bond |

| C-Cl Stretch | ~600 - 800 | Stretching of the C-Cl bond (for chloro-substituted analogues) iosrjournals.org |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. For a molecule like this compound, rotations around the bond connecting the methoxy group to the quinoline ring can lead to different conformers with varying energies. mdpi.com

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational space and dynamic behavior of a molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a movie-like view of molecular motion. These simulations can reveal how the molecule flexes, bends, and interacts with its environment, such as solvent molecules. mdpi.com

Key parameters analyzed during an MD simulation include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of a protein's or molecule's backbone atoms from a reference structure over time, indicating structural stability. nih.gov

Radius of Gyration (Rg): Represents the compactness of the molecular structure. A stable Rg value suggests that the molecule maintains a consistent shape. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to a solvent, providing information about its interaction with the surrounding medium. nih.gov

Ligand-Protein Interaction Modeling (e.g., Molecular Docking for Active Site Binding)

Ligand-protein interaction modeling is a cornerstone of computational chemistry and drug design, providing detailed insights into how a small molecule, or ligand, might bind to a protein target. nih.gov Molecular docking, a principal method in this field, computationally predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique allows for the characterization of the binding interface, including the specific amino acid residues involved and the types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. The binding affinity is often estimated through a scoring function, which ranks different binding poses. researchgate.net

Two fundamental models describe protein-ligand binding: the "lock-and-key" theory, which posits that both ligand and protein have rigid, complementary shapes, and the "induced fit" model, which suggests that the protein's active site can change its conformation to accommodate the binding ligand. nih.gov

In the context of quinoline-based compounds, molecular docking has been extensively used to elucidate their binding mechanisms against various therapeutic targets. For instance, in silico studies on novel quinoline derivatives have been performed against prominent cancer-related proteins to predict their activity and mechanism of action. researchgate.net Docking analyses of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These studies identified key amino acid residues such as ILE-8, LYS-7, LYS-11, and TRP-12 as being crucial for the interaction. nih.gov Such detailed molecular interaction maps are vital for understanding how compounds like this compound might engage with biological targets and for guiding the rational design of more potent and selective analogues.

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

| Derivative Class | Protein Target | Binding Affinity / Score | Key Interacting Residues |

|---|---|---|---|

| Schiff's Base of Quinoline | Various Oncoproteins | Good G-Scores | Not specified |

| 2H-thiopyrano[2,3-b]quinolines | CB1a (Anticancer Peptide) | -5.3 to -6.1 Kcal/mol | ILE-8, LYS-7, LYS-11, TRP-12, PHE-15 |

In Silico Screening for Potential Bioactive Analogues

In silico screening, also known as virtual screening, is a computational strategy used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. researchgate.netnih.gov This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller number of promising candidates for experimental testing. researchgate.net The process typically begins by filtering a large database, such as PubChem, based on physicochemical properties that determine a compound's drug-likeness, often using criteria like Lipinski's rule of five. nih.gov

Following this initial filtering, structure-based virtual screening is commonly employed, where molecular docking is used to predict the binding affinity of the remaining compounds against a target protein. nih.gov The compounds are then ranked based on their docking scores, and the top-scoring molecules are selected as "hits" for further investigation. nih.gov

This methodology has been successfully applied to quinoline and its related scaffolds, such as quinazoline (B50416). In one representative study targeting the Epidermal Growth Factor Receptor (EGFR), a library of 1000 quinazoline derivatives was retrieved from the PubChem database. nih.gov After applying Lipinski's rule and ADME (Absorption, Distribution, Metabolism, and Excretion) filters, 28 compounds with favorable pharmacokinetic profiles were identified. Docking-based virtual screening of these compounds against EGFR's kinase domain revealed seven derivatives with better binding scores than the control drug, dacomitinib. nih.gov This highlights the utility of virtual screening in identifying novel and potentially more effective bioactive analogues based on a core chemical structure like that of this compound.

Table 2: Illustrative Results from a Virtual Screening of Quinazoline Derivatives Against EGFR

| Compound ID | Description | Docking Score Outcome |

|---|---|---|

| QU524 | Top-scoring hit | Better binding score than control |

| QU571 | Top-scoring hit | Better binding score than control |

| QU297 | Top-scoring hit | Better binding score than control |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to find a mathematical correlation between the chemical structure and the biological activity of a set of compounds. nih.gov These models are fundamental tools for the rational design of new bioactive molecules, as they can predict the activity of untested compounds and provide insights into the structural features that influence potency. nih.gov

QSAR models have been developed for quinoline derivatives to understand their activity against various pathogens. A notable study focused on creating 2D and 3D-QSAR models for a large series of 349 quinoline derivatives to predict their inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The resulting models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), demonstrated strong predictive power, with the test sets showing high correlation coefficients (r² up to 0.878). nih.gov

The contour maps generated from these models offer valuable insights for optimizing the quinoline scaffold. For instance, the CoMSIA hydrophobic contour map revealed that a hydrophobic substituent at position 7 of the quinoline core is favorable for inhibitory activity. nih.gov This finding is directly relevant to this compound, as the methoxy group at position 7 contributes to the molecule's properties in this key region. Such QSAR studies validate the importance of substitution at specific positions and guide the synthesis of new analogues with potentially enhanced biological activity. nih.gov

Table 3: Statistical Validation of QSAR Models for Quinoline Derivatives Against P. falciparum

| Model Type | Statistical Parameter | Value |

|---|---|---|

| CoMFA | r²_test | 0.878 |

| CoMSIA | r²_test | 0.876 |

Coordination Chemistry of 7 Methoxy 3 Methylquinoline and Its Derivatives

Investigation of Quinoline (B57606) Nitrogen Lewis Basicity and Metal Complexation Affinity

The Lewis basicity of the nitrogen atom in the quinoline ring is a critical factor in its ability to form stable complexes with metal ions. This basicity is influenced by the electronic effects of substituents on the ring. Electron-donating groups are generally expected to increase the electron density on the nitrogen atom, thereby enhancing its Lewis basicity. Conversely, electron-withdrawing groups tend to decrease the basicity.

In the case of 7-methoxy-3-methylquinoline, the methoxy (B1213986) group (-OCH₃) at the 7-position is an electron-donating group through resonance, which is anticipated to increase the electron density on the quinoline ring system and, consequently, the basicity of the nitrogen atom. The methyl group (-CH₃) at the 3-position is a weak electron-donating group through an inductive effect, which would also contribute to a slight increase in basicity. However, the position of the substituent can also introduce steric effects that may influence the accessibility of the nitrogen lone pair for coordination with a metal ion.

The affinity of quinoline derivatives for metal complexation is not solely dependent on the Lewis basicity of the nitrogen atom but also on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating groups on the ligand.

Table 1: Predicted pKa Values of Selected Quinoline Derivatives

| Compound | Predicted pKa |

| Quinoline | 4.90 |

| 3-Methylquinoline (B29099) | 5.17 chemicalbook.comparchem.com |

| 6-Methoxyquinoline | 5.10 |

Note: The pKa values are for the corresponding conjugate acids.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with quinoline-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction mixture is often heated to facilitate the coordination of the ligand to the metal center. The resulting metal complexes can then be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques.

While specific studies on the synthesis and characterization of metal complexes with this compound as the primary ligand are scarce, the general methodologies employed for other quinoline derivatives are applicable. For example, a common synthetic route involves dissolving the quinoline derivative in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals like Cu(II), Co(II), Ni(II), and Zn(II)). The mixture is then typically refluxed for a period of time, after which the complex precipitates upon cooling or concentration of the solution.

The characterization of these complexes is crucial to determine their structure and properties. Standard techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the quinoline nitrogen to the metal ion. This is typically observed as a shift in the C=N stretching vibration of the quinoline ring to a higher or lower frequency in the complex compared to the free ligand.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere. The formation of a metal-ligand complex often results in the appearance of new absorption bands or shifts in the existing bands of the ligand and metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which indicates the number of unpaired electrons and provides insight into the oxidation state and coordination geometry of the metal ion.

Elemental Analysis: To confirm the stoichiometry of the metal complex.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and identify the presence of coordinated or lattice solvent molecules.

Table 2: General Characterization Data for Metal Complexes with Quinoline-Type Ligands

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=N) | Coordination of quinoline nitrogen to the metal ion. |

| UV-Vis Spectroscopy | New absorption bands | Ligand-to-metal charge transfer (LMCT) or d-d transitions. |

| Magnetic Susceptibility | Paramagnetism | Presence of unpaired electrons on the metal center. |

| Elemental Analysis | C, H, N, M percentages | Confirmation of the M:L stoichiometry. |

Spectrophotometric Assays and Applications in Metal Ion Sensing

Spectrophotometric methods are widely used to study the formation of metal-ligand complexes in solution and to determine their stability constants. These techniques rely on the change in the absorption spectrum of a ligand or a metal ion upon complexation. The formation of a colored complex that absorbs in the visible region is particularly useful for colorimetric sensing applications.

For a quinoline derivative like this compound, complexation with a metal ion can lead to changes in its UV-Vis absorption spectrum. By systematically varying the concentrations of the metal ion and the ligand, one can monitor the formation of the complex and determine its stoichiometry and stability constant. Common methods employed for this purpose include the mole-ratio method and the method of continuous variations (Job's plot). ijpras.com

In the mole-ratio method , the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. The absorbance of the solution is measured at a wavelength where the complex shows significant absorption. A plot of absorbance versus the molar ratio of ligand to metal will show an increase in absorbance until the stoichiometric ratio is reached, after which the absorbance plateaus.

In the method of continuous variations , the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will exhibit a maximum at the mole fraction corresponding to the stoichiometry of the complex.

While specific applications of this compound in metal ion sensing have not been reported, quinoline derivatives have been investigated as chemosensors for various metal ions. The changes in their absorption or fluorescence properties upon complexation form the basis of their sensing capabilities. The presence of the methoxy group in this compound could potentially enhance its utility in this regard by influencing the electronic properties of the quinoline ring and, in turn, the spectroscopic properties of its metal complexes.

Table 3: Spectrophotometric Methods for Studying Metal-Ligand Complexation

| Method | Principle | Information Obtained |

| Mole-Ratio Method | Constant metal concentration, varying ligand concentration. | Stoichiometry of the complex. |

| Continuous Variations (Job's Plot) | Constant total concentration, varying mole fractions. | Stoichiometry of the complex. |

| Spectrophotometric Titration | Titration of the ligand with a metal ion solution while monitoring absorbance. | Stoichiometry and stability constant of the complex. |

Biological Activities and Molecular Mechanisms of 7 Methoxy 3 Methylquinoline and Analogues

Antimicrobial Activity

Analogues of 7-methoxyquinoline (B23528) have demonstrated a broad spectrum of activity against various microbial pathogens, including bacteria, fungi, and protozoa.

Antibacterial Properties

Derivatives of 7-methoxyquinoline have shown notable efficacy against both Gram-positive and Gram-negative bacteria. In one study, a series of novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) compounds were synthesized and evaluated. Among these, compound 3l , which incorporates a sulfamethazine (B1682506) moiety, exhibited the highest level of activity against most of the bacterial strains tested. Specifically, it showed a potent effect against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. Other analogues, such as sulfaguanidine (B1682504) derivative 3c and sulfapyridine (B1682706) derivative 3d , also displayed broad-spectrum antimicrobial activity, though to a lesser extent than 3l . The introduction of a guanidino group in compound 3c led to a significant increase in activity against E. coli and a relative increase against Pseudomonas aeruginosa and Staphylococcus aureus.

In a different study, 8-methoxy-4-methyl-quinoline derivatives were synthesized and tested. Three compounds from this series, designated 10 , 11 , and 16 , were found to have potent antibacterial activity, comparable to the standard drug ampicillin. Compound 16 was particularly effective against S. aureus (MIC 3.125 µg/mL), Bacillus subtilis (MIC 6.25 µg/mL), and E. coli (MIC 6.25 µg/mL). Further research into 7-chloroquinoline (B30040) derivatives revealed that compounds 6 and 8 were active against E. coli, while compound 5 was effective against S. aureus and P. aeruginosa, and compound 7 showed activity against Streptococcus pyogenes.

| Compound Class | Specific Analogue | Test Organism | Activity (MIC or Zone of Inhibition) |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | 3l (sulfamethazine deriv.) | Escherichia coli | MIC: 7.812 µg/mL |

| 8-methoxy-4-methyl-quinoline derivative | 16 | Staphylococcus aureus | MIC: 3.125 µg/mL |

| 8-methoxy-4-methyl-quinoline derivative | 16 | Bacillus subtilis | MIC: 6.25 µg/mL |

| 8-methoxy-4-methyl-quinoline derivative | 16 | Escherichia coli | MIC: 6.25 µg/mL |

| 7-chloroquinoline derivative | 5 | Staphylococcus aureus | Zone: 11.00 ± 0.03 mm |

| 7-chloroquinoline derivative | 5 | Pseudomonas aeruginosa | Zone: 11.00 ± 0.03 mm |

| 7-chloroquinoline derivative | 6 | Escherichia coli | Zone: 11.00 ± 0.04 mm |

| 7-chloroquinoline derivative | 7 | Streptococcus pyogenes | Zone: 11.00 ± 0.02 mm |

| 7-chloroquinoline derivative | 8 | Escherichia coli | Zone: 12.00 ± 0.00 mm |

Antifungal Properties

The antifungal potential of 7-methoxyquinoline analogues has also been well-documented. The same series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides that showed antibacterial effects were also tested against unicellular fungi. Compound 3l was again identified as the most potent, with a significant effect observed against Candida albicans at a MIC of 31.125 µg/mL. tandfonline.com The sulfaguanidine derivative 3c also showed a relative increase in activity against C. albicans. tandfonline.com

In other research, fluorinated quinoline (B57606) analogues demonstrated good antifungal activity. For instance, at a concentration of 50 μg/mL, several compounds exhibited moderate to high inhibition rates against a panel of plant-pathogenic fungi. Compound 2f 's inhibition rate against Phytophthora capsicum (58.1%) was identical to the positive control, Tebufloquin. researchgate.net Compounds 2e and 2j were slightly more effective than the control against Fusarium oxysporum (45% vs 42.9%). researchgate.net Furthermore, compounds 2b, 2e, 2f, 2k, and 2n showed strong activity (>80% inhibition) against Sclerotinia sclerotiorum, while compound 2g was highly active (80.8% inhibition) against Rhizoctonia solani. researchgate.net Studies on 2-methyl-8-quinolinol derivatives also identified the 5,7-dichloro and 5,7-dibromo derivatives as the most fungitoxic compounds against a range of fungi including Aspergillus niger and Trichophyton mentagrophytes.

| Compound Class | Specific Analogue | Test Organism | Activity (MIC or % Inhibition) |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide | 3l (sulfamethazine deriv.) | Candida albicans | MIC: 31.125 µg/mL |

| Fluorinated quinoline analogue | 2f | Phytophthora capsicum | 58.1% Inhibition |

| Fluorinated quinoline analogue | 2e | Fusarium oxysporum | 45% Inhibition |

| Fluorinated quinoline analogue | 2j | Fusarium oxysporum | 45% Inhibition |

| Fluorinated quinoline analogue | 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80% Inhibition |

| Fluorinated quinoline analogue | 2g | Rhizoctonia solani | 80.8% Inhibition |

Antiprotozoal Activity (e.g., Antimalarial, Anti-leishmanial)

The quinoline core is historically significant in the development of antiprotozoal drugs, particularly for malaria. Modern research continues to explore its potential. A series of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives were evaluated for in vitro activity against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. tandfonline.comnih.gov The quinoline 1c emerged as a potent antimalarial candidate with a high selectivity index. tandfonline.comnih.gov Similarly, novel 4,7-disubstituted quinoline derivatives showed significant antiprotozoal activity, with compounds 2c , 2d , and 4i displaying notable potency against T. b. rhodesiense with IC₅₀ values of 0.68, 0.8, and 0.19 µM, respectively. uantwerpen.beresearchgate.net

The alkaloid N-methyl-8-methoxyflindersine, also known as 7-methoxy-2,2-dimethyl-2H,5H,6H-pyrano[3,2-c]quinolin-5-one, and its synthetic analogues have demonstrated significant anti-leishmanial properties. researchgate.netnih.govplos.org This natural compound and its synthetic analogue 8 (2-amino-8-hydroxyquinoline) were effective against Leishmania (Viannia) panamensis intracellular amastigotes, with EC₅₀ values of 5.07 µg/mL and 1.91 µg/mL, respectively. researchgate.net Other research identified a novel quinoline derivative, compound 3b , as being 8.3 times more active than the standard treatment against Leishmania chagasi-infected macrophages. nih.gov

| Compound Class/Name | Specific Analogue | Test Organism | Activity (IC₅₀ / EC₅₀) |

| 2,4-bis[(substituted-aminomethyl)phenyl]quinoline | 1c | Plasmodium falciparum (3D7) | Potent activity, Selectivity Index: 97 |

| 4,7-disubstituted quinoline | 4i | Trypanosoma brucei rhodesiense | IC₅₀: 0.19 µM |

| 4,7-disubstituted quinoline | 2c | Trypanosoma brucei rhodesiense | IC₅₀: 0.68 µM |

| 4,7-disubstituted quinoline | 2d | Trypanosoma brucei rhodesiense | IC₅₀: 0.8 µM |

| 7-methoxy-pyranoquinolin-5-one | N-methyl-8-methoxyflindersine | Leishmania (V.) panamensis (amastigotes) | EC₅₀: 5.07 µg/mL |

| Synthetic quinoline analogue | 8 (2-amino-8-hydroxyquinoline) | Leishmania (V.) panamensis (amastigotes) | EC₅₀: 1.91 µg/mL |

Anticancer Activity

Analogues of 7-methoxyquinoline have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against various human cancer cell lines through diverse mechanisms.

Antiproliferative Effects and Apoptosis Induction

A significant body of research highlights the ability of 7-methoxyquinoline analogues to inhibit cancer cell growth and induce programmed cell death (apoptosis). One promising lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) , displayed extremely high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel, with GI₅₀ values in the low to subnanomolar range (10⁻¹⁰ M level). uantwerpen.be Mechanistic studies on xenograft tumors showed this compound inhibited tumor cell proliferation and induced apoptosis. uantwerpen.be

Other quinoline derivatives have also shown potent antiproliferative effects. A synthesized tetrahydrobenzo[h]quinoline derivative reduced the growth of MCF-7 human breast cancer cells by 50% at concentrations of 10 µM (24h) and 7.5 µM (48h). mesamalaria.org This compound was found to induce apoptosis in up to 30% of the MCF-7 cells. mesamalaria.org The mechanism of apoptosis induction involved the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, alongside a significant increase in the expression of cleaved-caspase 9. mesamalaria.org Similarly, a ciprofloxacin (B1669076) chalcone (B49325) hybrid, which contains a quinolone core, demonstrated time- and concentration-dependent reduction in the viability of HepG2 and MCF-7 cancer cells, with IC₅₀ values as low as 5.6 µg/mL after 48 hours. This hybrid also induced a significant increase in both early and late-phase apoptosis.

| Compound/Analogue | Cell Line(s) | Activity Metric | Finding |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 panel | GI₅₀ | Low to subnanomolar (10⁻¹⁰ M) antiproliferative activity |

| Tetrahydrobenzo[h]quinoline derivative | MCF-7 (Breast Cancer) | IC₅₀ | 10 µM (24h), 7.5 µM (48h) |

| Tetrahydrobenzo[h]quinoline derivative | MCF-7 (Breast Cancer) | Apoptosis | Induced in up to 30% of cells; increased Bax/Bcl-2 ratio |

| Ciprofloxacin chalcone hybrid | HepG2 (Liver Cancer) | IC₅₀ | 5.6 µg/mL (48h) |

| Ciprofloxacin chalcone hybrid | MCF-7 (Breast Cancer) | IC₅₀ | 11.5 µg/mL (48h) |

Inhibition of Specific Molecular Targets (e.g., Tubulin Polymerization)

A primary molecular mechanism underlying the anticancer activity of many quinoline analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

The potent analogue 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 5f in one study) was identified as a powerful tubulin polymerization inhibitor with an IC₅₀ of 0.77 µM. nih.gov It was found to compete with colchicine (B1669291) for its binding site on tubulin, causing cell cycle arrest in the G2/M phase and disrupting microtubule formation. nih.gov Molecular modeling suggested that the methoxy (B1213986) group on the compound forms a key hydrogen bond with the amino acid Cys241 on β-tubulin, which is characteristic of many colchicine-binding site inhibitors. nih.gov

Other studies have reinforced these findings. A series of 2-anilino-3-aroylquinolines were found to be potent inhibitors of tubulin polymerization. Compound 7f from this series exhibited an IC₅₀ of 2.24 µM for tubulin polymerization inhibition and was shown to bind to the colchicine site, induce G2/M cell cycle arrest, and trigger apoptosis in A549 lung cancer cells. Another series of hybrids also showed remarkable tubulin polymerization inhibition, with compound 7a having an IC₅₀ of 1.6 µM, comparable to the standard drug Combretastatin A-4 (CA-4).

| Compound/Analogue | Target | Activity (IC₅₀) | Mechanism |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin Polymerization | 0.77 µM | Binds to colchicine site; induces G2/M arrest |

| 2-Anilino-3-aroylquinoline (7f ) | Tubulin Polymerization | 2.24 µM | Binds to colchicine site; induces G2/M arrest |

| 1,2,3-triazole/sulfonamide/piperazine (B1678402) hybrid (7a ) | Tubulin Polymerization | 1.6 µM | Binds to colchicine site; induces G2/M arrest |

Antiviral Activity (e.g., HIV-1 Latency Reversal, Inhibition of HDACs)